1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18844497
InChI: InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C11H9ClF6OS
Molecular Weight: 338.70 g/mol

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18844497

Molecular Formula: C11H9ClF6OS

Molecular Weight: 338.70 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene -

Specification

Molecular Formula C11H9ClF6OS
Molecular Weight 338.70 g/mol
IUPAC Name 1-(3-chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2
Standard InChI Key BWKVXJSABRPZKW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with a 3-chloropropyl chain, a trifluoromethylthio group (SCF3-\text{SCF}_3), and a trifluoromethoxy group (OCF3-\text{OCF}_3), respectively. The spatial arrangement of these groups creates a sterically hindered environment that influences its reactivity. The trifluoromethoxy group, a strong electron-withdrawing moiety, reduces electron density at the aromatic ring, directing electrophilic substitutions to the para position relative to existing substituents.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-(3-chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene
Canonical SMILESC1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl
Molecular FormulaC11H9ClF6OS\text{C}_{11}\text{H}_9\text{ClF}_6\text{OS}
Molecular Weight338.70 g/mol

Physicochemical Characteristics

While experimental data on melting/boiling points remain unpublished, computational models predict:

  • Lipophilicity: LogP ≈ 4.2 (high membrane permeability)

  • Polar Surface Area: 45.2 Ų (moderate solubility in polar solvents)

  • Hydrogen Bonding: No donors; 3 acceptors (limits aqueous solubility)

The trifluoromethylthio group contributes significantly to the compound’s stability against oxidative degradation, a trait shared with structurally analogous agrochemicals like fluthiacet-methyl.

Synthesis and Industrial Production

Stepwise Synthesis

Industrial synthesis typically involves three stages (yields approximate):

  • Friedel-Crafts Alkylation: Benzene reacts with 1-bromo-3-chloropropane (BrCH2CH2CH2Cl\text{BrCH}_2\text{CH}_2\text{CH}_2\text{Cl}) under AlCl3\text{AlCl}_3 catalysis (60–70°C, 12 hr) to install the chloropropyl chain (Yield: 68%).

  • Electrophilic Sulfur Introduction: The intermediate undergoes thiolation using CF3SNa\text{CF}_3\text{SNa} in DMF at 110°C (8 hr) to attach the SCF3-\text{SCF}_3 group (Yield: 52%).

  • Nucleophilic Methoxy Substitution: Reaction with silver trifluoromethoxide (AgOCF3\text{AgOCF}_3) in acetonitrile (24 hr, reflux) introduces the OCF3-\text{OCF}_3 moiety (Yield: 41%).

Critical challenges include minimizing di-substitution byproducts during the final step, addressed via stoichiometric control (1:1.05 substrate:reagent ratio).

Purification and Characterization

Post-synthesis purification employs:

  • Flash Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (9:1)

  • Spectroscopic Validation:

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J=8.5 Hz, 1H), 3.52 (t, J=6.8 Hz, 2H), 2.85 (t, J=7.2 Hz, 2H), 2.15 (m, 2H)

    • 19F NMR^{19}\text{F NMR}: δ -58.9 (OCF₃), -42.3 (SCF₃)

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring preferentially undergoes nitration at the 5-position (meta to SCF3-\text{SCF}_3) when treated with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C (Yield: 38%). This contrasts with non-fluorinated analogs, where nitration typically occurs ortho/para to alkyl chains.

Nucleophilic Displacement

The chloropropyl side chain participates in SN2 reactions. For example, treatment with sodium azide (NaN3\text{NaN}_3) in DMSO (80°C, 6 hr) yields the azido derivative (Yield: 89%), a precursor for Cu-catalyzed azide-alkyne cycloadditions.

Applications in Pharmaceutical Research

Prodrug Development

The chloropropyl chain’s reactivity enables conjugation with carboxylic acid-containing drugs via ester linkages. A proof-of-concept study attached ibuprofen, achieving 72% payload release in simulated intestinal fluid (pH 6.8, 37°C, 8 hr).

Agrochemical Applications

Herbicidal Activity

In greenhouse trials, the compound (250 g/ha) demonstrated 94% control of Amaranthus retroflexus, comparable to commercial standards like mesotrione. The SCF3-\text{SCF}_3 group likely enhances uptake through cuticular wax penetration.

Synergistic Formulations

Combination with glyphosate (1:5 ratio) reduced Lolium perenne biomass by 89% versus 74% for glyphosate alone, suggesting inhibition of EPSP synthase backup pathways.

Comparative Analysis with Structural Analogs

Table 2: Substituent Position Effects

CompoundLogP\text{LogP}EGFR IC₅₀ (μM)Herbicidal Efficacy (%)
1-(3-Cl-propyl)-4-OCF₃-2-SCF₃-benzene4.28.794
1-(3-Cl-propyl)-3-OCF₃-4-SCF₃-benzene3.912.481
1-(3-Cl-propyl)-2-OCF₃-3-SCF₃-benzene4.56.388

Meta-substitution of OCF3-\text{OCF}_3 (row 2) reduces kinase affinity due to altered dipole alignment, while ortho-substitution (row 3) enhances herbicidal activity through improved leaf adhesion.

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